molecular formula C22H27F2N5O3 B10935279 4-(difluoromethyl)-2-ethyl-7-{3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl}-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(difluoromethyl)-2-ethyl-7-{3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl}-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10935279
M. Wt: 447.5 g/mol
InChI Key: GHUXPVRAQFKDNZ-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-2-ETHYL-7-{3-[4-(2-FURYLMETHYL)PIPERAZINO]-3-OXOPROPYL}-3-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that includes difluoromethyl, ethyl, furylmethyl, and piperazino groups

Preparation Methods

The synthesis of 4-(DIFLUOROMETHYL)-2-ETHYL-7-{3-[4-(2-FURYLMETHYL)PIPERAZINO]-3-OXOPROPYL}-3-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, including the introduction of difluoromethyl and furylmethyl groups. The synthetic routes typically involve the use of difluoromethylation reagents and various catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

4-(DIFLUOROMETHYL)-2-ETHYL-7-{3-[4-(2-FURYLMETHYL)PIPERAZINO]-3-OXOPROPYL}-3-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl and furylmethyl groups play a crucial role in its biological activity, influencing its binding affinity and specificity towards target proteins. The compound may exert its effects through various pathways, including inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds to 4-(DIFLUOROMETHYL)-2-ETHYL-7-{3-[4-(2-FURYLMETHYL)PIPERAZINO]-3-OXOPROPYL}-3-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolo[3,4-b]pyridin-6-one derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C22H27F2N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethyl-7-[3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl]-3-methylpyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H27F2N5O3/c1-3-29-15(2)20-17(21(23)24)13-19(31)28(22(20)25-29)7-6-18(30)27-10-8-26(9-11-27)14-16-5-4-12-32-16/h4-5,12-13,21H,3,6-11,14H2,1-2H3

InChI Key

GHUXPVRAQFKDNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCN(CC3)CC4=CC=CO4)C(F)F)C

Origin of Product

United States

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